![molecular formula C23H23N3O3 B6514562 N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892293-36-6](/img/structure/B6514562.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 389.17394160 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Benzimidazolone derivatives, to which this compound belongs, have shown notable antimicrobial properties . Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. Investigating the specific antimicrobial mechanisms and target organisms could be valuable.
- Benzimidazolones have been investigated as anti-inflammatory agents . Understanding how this compound modulates inflammatory pathways or interacts with relevant receptors could provide insights for drug development.
- Some benzimidazolone derivatives exhibit antitumor activity . Researchers have studied their effects on cancer cell lines and animal models. Investigating the underlying mechanisms and potential targets could guide further research.
- Benzimidazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments . Understanding their interaction with metal surfaces and their protective effects could be relevant for materials science and engineering.
- This compound can serve as a building block in organic synthesis. For instance, it can be used to create more complex molecules through functional group transformations . Researchers can explore its reactivity and versatility.
Antimicrobial Activity
Anti-Inflammatory Potential
Antitumor Properties
Corrosion Inhibition
Organic Synthesis
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(24-14-13-16-7-3-1-4-8-16)17-11-12-19-20(15-17)25-23(29)26(22(19)28)18-9-5-2-6-10-18/h2,5-7,9-12,15H,1,3-4,8,13-14H2,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXOFCAPHDVCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
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